molecular formula C11H12N4O2 B1435196 [Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid CAS No. 1706442-58-1

[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid

Cat. No. B1435196
CAS RN: 1706442-58-1
M. Wt: 232.24 g/mol
InChI Key: HSRQXBBBHXTGAO-UHFFFAOYSA-N
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Description

“[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid” is a compound that contains a pyrrole ring and a pyrimidine ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of such compounds often involves the combination of different pharmacophores in a pyrrole ring system . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid” is characterized by a pyrrole ring and a pyrimidine ring . The pyrrole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which serve as precursors for the methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. These compounds have shown fungicidal properties, indicating their potential application in developing new fungicides (Tumkevicius, Urbonas, & Vainilavicius, 2013).

  • Another study described the design, synthesis, and biological evaluation of 6-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of TS and AICARFTase, with potent antitumor activity. These findings suggest the utility of this chemical scaffold in creating effective antitumor agents, highlighting the potential for these compounds in cancer therapy (Liu et al., 2016).

Chemical Synthesis Techniques

  • The synthesis of various derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids showcases an optimal route for producing these compounds with potential fungicidal properties. This methodology provides a foundation for the further exploration of heterocyclic compounds in medicinal chemistry and agrochemistry (Tumkevičius, Urbonas, & Vainilavicius, 2000).

  • Research into the effect of 4'(6')-substituents on the ionization of 2-(Pyrimidin-2'-yl)acetic acid has contributed to the understanding of the electronic properties of these compounds, which is essential for designing molecules with desired biological activities. Such studies assist in the rational design of drugs by revealing how structural modifications impact the properties of the molecules (Brown & Waring, 1978).

Future Directions

The future directions for “[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid” could involve further exploration of its potential biological activities and therapeutic applications .

properties

IUPAC Name

2-[methyl-(6-pyrrol-1-ylpyrimidin-4-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-14(7-11(16)17)9-6-10(13-8-12-9)15-4-2-3-5-15/h2-6,8H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRQXBBBHXTGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=NC(=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid
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[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid
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[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid
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[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid
Reactant of Route 6
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[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid

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